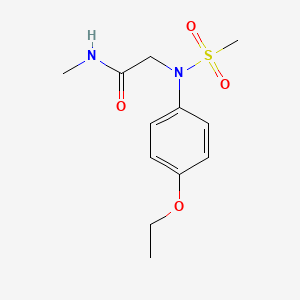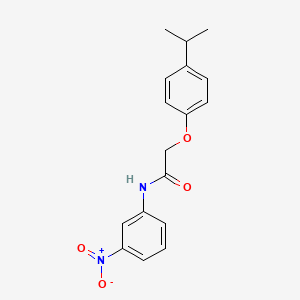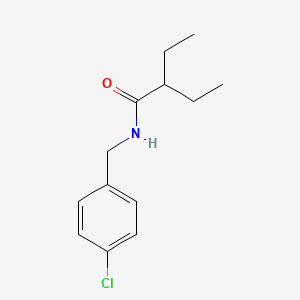
N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EM574, is a novel compound that has been widely studied in the scientific community. It belongs to a class of compounds called glycine transporter inhibitors, which have shown promising results in the treatment of various neurological disorders.
Mechanism of Action
EM574 works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of neuronal activity. By inhibiting the glycine transporter, EM574 increases the levels of glycine in the brain, which can lead to improved cognitive function, memory, and mood.
Biochemical and Physiological Effects:
Studies have shown that EM574 can increase the levels of glycine in the brain, which can lead to increased NMDA receptor activation. NMDA receptors are important for learning and memory, and their activation has been shown to improve cognitive function in animal models. EM574 has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce anxiety.
Advantages and Limitations for Lab Experiments
EM574 has several advantages for lab experiments, including its high potency and selectivity for the glycine transporter. However, it also has some limitations, including its low solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on EM574, including its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand the mechanism of action of EM574 and to develop more effective formulations for clinical use. Additionally, studies are needed to determine the long-term safety and efficacy of EM574 in humans.
Synthesis Methods
The synthesis of EM574 involves a multi-step process that starts with the reaction of 4-ethoxyaniline with methylsulfonyl chloride to form N-(4-ethoxyphenyl)methanesulfonamide. This intermediate is then reacted with methylamine and diethyl oxalate to form N-methyl-N-(4-ethoxyphenyl)glycinamide. Finally, this compound is reacted with methylsulfonyl chloride to form EM574.
Scientific Research Applications
EM574 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and memory in animal models of these disorders. EM574 has also been studied for its potential use in the treatment of pain and addiction.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-7-5-10(6-8-11)14(19(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDBRMIWSKAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)



![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)